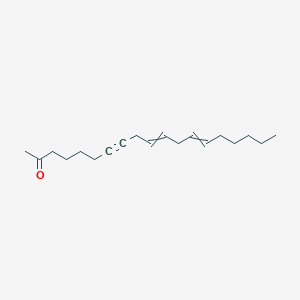

Nonadeca-10,13-dien-7-YN-2-one

Description

Significance of Highly Unsaturated Aliphatic Compounds in Chemical Biology

Highly unsaturated aliphatic compounds, including polyunsaturated ketones, play a crucial role in chemical biology. Their diverse structures lead to a wide range of biological activities. Many of these compounds are derived from the oxidation of polyunsaturated fatty acids. nih.govnih.gov The presence of multiple unsaturated bonds makes them susceptible to oxidation, a process that can lead to the formation of various bioactive molecules, including ketones. nih.gov These compounds can act as signaling molecules, enzyme inhibitors, or intermediates in biosynthetic pathways. ebsco.comnih.gov For instance, some related compounds have been studied for their ability to inhibit the generation of nitric oxide and superoxide (B77818), which are implicated in inflammatory processes.

Overview of Naturally Occurring Nonadeca-chain Derivatives with Multiple Unsaturation

The nonadeca (19-carbon) chain is a structural motif found in various naturally occurring lipids and related compounds. While specific natural sources of Nonadeca-10,13-dien-7-yn-2-one are not widely documented, other nonadeca-chain derivatives with multiple degrees of unsaturation have been identified. For example, certain long-chain polyunsaturated alkyl ketones with different chain lengths are synthesized by specific species of haptophyte algae and are used as biomarkers in paleoenvironmental studies. utk.edu The study of synthetic derivatives, such as certain (10Z, 13Z)-nonadeca-10,13-dien-2-one compounds, provides insight into the potential biological activities of this class of molecules. tandfonline.com

Structural Complexity and Stereochemical Considerations in Dien-yn-one Systems

The structure of this compound, featuring two double bonds (diene) and one triple bond (yne) in conjugation with a ketone (one), presents significant structural complexity. wikipedia.org The geometry of the double bonds (E/Z or cis/trans isomerism) and the potential for chirality at stereogenic centers contribute to this complexity. qmul.ac.ukkhanacademy.org

The specific isomer, (10Z, 13Z)-nonadeca-10,13-dien-2-one, indicates that both double bonds at positions 10 and 13 have a Z (zusammen) or cis configuration, where the highest priority substituents are on the same side of the double bond. qmul.ac.uk The stereochemistry of such systems is crucial as different isomers can exhibit distinct physical, chemical, and biological properties. vanderbilt.edu The spatial arrangement of atoms influences how the molecule interacts with biological targets like enzymes and receptors. vanderbilt.edu

Interactive Data Table: Structural Features of this compound

| Feature | Description |

| IUPAC Name | This compound |

| Molecular Formula | C₁₉H₂₈O |

| Key Functional Groups | Ketone, Alkene (x2), Alkyne |

| Unsaturation | Two double bonds, one triple bond |

| Known Isomer | (10Z, 13Z)-nonadeca-10,13-dien-2-one |

Research Gaps and Objectives for this compound Investigations

Current research on this compound is limited. While a synthetic route for the (10Z, 13Z) isomer has been described in the context of creating derivatives related to persenone A, comprehensive studies on its synthesis, physical properties, and biological activities are scarce in publicly available literature. tandfonline.com

Future research objectives could include:

Stereoselective Synthesis: Developing efficient and stereocontrolled synthetic methods to access different isomers of this compound.

Spectroscopic Characterization: Detailed analysis using techniques like NMR, IR, and mass spectrometry to fully elucidate the structure and conformation of various isomers.

Biological Screening: Investigating the potential biological activities of the compound, such as its effects on inflammatory pathways, cellular signaling, and cytotoxicity against various cell lines.

Structure-Activity Relationship Studies: Synthesizing and testing analogues to understand how specific structural features influence its biological effects.

Structure

3D Structure

Properties

CAS No. |

61481-32-1 |

|---|---|

Molecular Formula |

C19H30O |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

nonadeca-10,13-dien-7-yn-2-one |

InChI |

InChI=1S/C19H30O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h7-8,10-11H,3-6,9,12,15-18H2,1-2H3 |

InChI Key |

XBRMLTSEMQMWHB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCC=CCC#CCCCCC(=O)C |

Origin of Product |

United States |

Synthetic Chemistry of Nonadeca 10,13 Dien 7 Yn 2 One and Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Nonadeca-10,13-dien-7-YN-2-one Scaffold

A plausible retrosynthetic analysis of this compound would strategically dismantle the molecule at its key functional groups to identify simpler, readily available starting materials. The most logical disconnections would be at the sites of the carbon-carbon bonds that form the dienyl and ynyl moieties, as these can be constructed using reliable and well-established coupling methodologies.

Approaches to Constructing the Nonadeca-Carbon Backbone

The construction of the C19 backbone would likely proceed in a convergent manner, where key fragments are synthesized separately and then joined together. A primary strategic disconnection would be at the C8-C9 bond, adjacent to the alkyne. This suggests a coupling reaction between a C1-C8 fragment containing the ketone and the alkyne, and a C9-C19 fragment containing the diene. Further disconnection of the C1-C8 fragment could occur between C3 and C4, allowing for the synthesis of the ketone portion from smaller precursors. The C9-C19 fragment could be assembled via coupling reactions to install the diene with the desired stereochemistry.

Stereoselective Installation of cis/trans Double Bonds (Dienyl Moieties)

The stereochemical control of the C10 and C13 double bonds is a critical aspect of the synthesis. The synthesis of stereodefined olefins is a well-developed area of organic chemistry. For instance, the use of specific catalysts and reaction conditions can favor the formation of either cis (Z) or trans (E) isomers. Hydrometallation reactions, such as hydromagnesiation of alkynylsilanes, can lead to the formation of (Z)-vinylsilanes which can be further functionalized to stereoselectively produce (Z)-α,β-unsaturated ketones. tandfonline.com

Regioselective and Stereoselective Introduction of the Triple Bond (Ynyl Moiety)

The introduction of the triple bond at C7 is a key step. A common strategy for this is the use of a terminal alkyne in one of the precursor fragments. Terminal alkynes are versatile functional groups that can participate in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.com For instance, the Sonogashira reaction, which couples a terminal alkyne with a vinyl or aryl halide, is a powerful tool for constructing sp-sp² carbon-carbon bonds. researchgate.net This reaction would be ideal for connecting the fragment containing the alkyne to the rest of the carbon backbone.

Methodologies for Ketone Functionalization at C2

The ketone at the C2 position can be introduced through several established methods. One approach involves the oxidation of a secondary alcohol at the corresponding position. Another strategy is the acylation of an organometallic reagent with an appropriate acylating agent. For example, the Friedel-Crafts acylation of vinylsilane intermediates with acyl chlorides can produce α,β-unsaturated ketones in good yields and with high stereoselectivity. tandfonline.com Furthermore, the addition of water across an alkyne, a reaction known as hydration, can also yield a ketone via an enol intermediate through a process called tautomerism. masterorganicchemistry.com

Total Synthesis Methodologies

The total synthesis of this compound would rely heavily on modern cross-coupling reactions to assemble the key fragments identified in the retrosynthetic analysis.

Alkyne and Alkene Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecules from simpler precursors. uni-hannover.de The Sonogashira reaction, for example, is a highly efficient method for coupling terminal alkynes with vinyl or aryl halides, making it a prime candidate for forming the C8-C9 bond in the target molecule. researchgate.net This reaction typically employs a palladium catalyst in the presence of a copper(I) co-catalyst. researchgate.net

Another relevant class of reactions is the coupling of alkynes to form 1,3-enynes, which are valuable structures in organic synthesis. nih.gov Various transition metals, including palladium, rhodium, and ruthenium, can catalyze these transformations, with the choice of catalyst influencing the regio- and stereoselectivity of the resulting enyne. nih.gov The Castro-Stephens coupling, which involves the reaction of a copper(I) acetylide with an aryl or vinyl halide, is another powerful method for forming carbon-carbon bonds to an alkyne.

The table below summarizes some key coupling reactions applicable to the synthesis of the this compound scaffold.

| Reaction Name | Reactants | Catalyst/Reagents | Bond Formed | Key Features |

| Sonogashira Coupling | Terminal Alkyne, Vinyl/Aryl Halide | Pd catalyst, Cu(I) co-catalyst, Base | C(sp)-C(sp²) | Mild reaction conditions, high functional group tolerance. researchgate.net |

| Castro-Stephens Coupling | Copper(I) Acetylide, Vinyl/Aryl Halide | Stoichiometric Copper(I) | C(sp)-C(sp²) | Does not require a palladium catalyst. |

| Suzuki Coupling | Organoboron reagent, Vinyl/Aryl Halide | Pd catalyst, Base | C(sp²)-C(sp²) | Wide availability of boronic acids, mild conditions. |

| Negishi Coupling | Organozinc reagent, Vinyl/Aryl Halide | Pd or Ni catalyst | C(sp²)-C(sp²) or C(sp³)-C(sp³) | High reactivity of organozinc reagents. uni-hannover.de |

Selective Oxidation and Functional Group Transformations for Ketone Formation

The final step in the synthesis often involves the installation of the ketone functional group at the C-2 position. This requires a selective transformation that does not affect the sensitive alkyne and diene moieties elsewhere in the molecule.

The oxidation of a secondary alcohol at the C-2 position is a common and effective strategy for introducing the ketone. The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent widely used for this purpose due to its mild reaction conditions (room temperature, neutral pH), high chemoselectivity, and tolerance of sensitive functional groups like alkenes and alkynes. benthamdirect.comwikipedia.orgconsensus.app DMP efficiently oxidizes primary and secondary alcohols to aldehydes and ketones, respectively, with short reaction times and simplified workups, making it a preferred reagent in the total synthesis of complex natural products. nih.govresearchgate.net

The reaction proceeds through a diacetoxyalkoxyperiodinane intermediate, followed by the abstraction of the α-hydrogen by an acetate (B1210297) ion to yield the ketone. wikipedia.org

Table 3: Comparison of Oxidizing Agents for Secondary Alcohols

| Reagent | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Dess-Martin Periodinane (DMP) | Neutral pH, Room Temp | Mild, High Yield, Chemoselective wikipedia.org | Potentially explosive, Costly |

| Swern Oxidation | Cryogenic (-78 °C) | High Yield, Mild | Foul-smelling byproducts, Strict temp. control |

An alternative strategy for forming the 2-keto functionality is the hydration of a terminal alkyne precursor (a 1-yne). The addition of water across a terminal alkyne, catalyzed by a combination of a strong acid (like H2SO4) and mercuric sulfate (B86663) (HgSO4), follows Markovnikov's rule to produce a methyl ketone. libretexts.orglibretexts.org The reaction proceeds through an enol intermediate, which rapidly tautomerizes to the more stable keto form. chemistrysteps.comlumenlearning.com

Stereochemical Control and Diastereoselectivity in Multi-Unsaturated Systems

Controlling the stereochemistry of the double bonds in the diene system is critical for the synthesis of the correct isomer of this compound. The geometry of olefins in polyunsaturated chains significantly influences their biological properties and chemical reactivity. nih.govresearchgate.netnih.gov

Achieving high diastereoselectivity requires careful selection of synthetic methods. As mentioned, the Wittig reaction provides a degree of stereocontrol based on the ylide's structure. organic-chemistry.org For more complex systems, especially those involving the creation of multiple stereocenters, modern catalytic asymmetric reactions are employed. nih.gov Strategies for achieving diastereodivergent synthesis, where either diastereomer can be selectively formed by tuning the catalyst or reaction conditions, are at the forefront of synthetic chemistry. nih.gov

In the context of a multi-unsaturated system, the challenge lies in executing each bond-forming and functional group transformation without disturbing the stereochemistry of the existing centers. Protecting groups and chemoselective reagents are essential to prevent unwanted side reactions and preserve the integrity of the delicate polyunsaturated structure throughout the synthetic sequence.

Enantioselective Synthesis of Chiral this compound

The chirality at the C-2 position is a crucial determinant of the biological activity of many natural products. Achieving high enantiopurity at this center in this compound would likely rely on established asymmetric reduction or alkylation methodologies. A primary strategy involves the asymmetric reduction of a prochiral precursor, this compound.

Several powerful catalytic systems are available for the enantioselective reduction of ketones. wikipedia.orgrsc.orgsigmaaldrich.com The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane (B79455) source, is renowned for its high enantioselectivity in the reduction of a wide array of ketones, including those with unsaturated functionalities. wikipedia.orgias.ac.inalfa-chemistry.comnrochemistry.com The catalyst, typically derived from proline, creates a chiral environment that directs the hydride delivery from the borane to one face of the ketone, yielding the chiral secondary alcohol with high predictability and enantiomeric excess (ee). alfa-chemistry.comresearchgate.net

Another prominent method is the Noyori asymmetric hydrogenation, which utilizes ruthenium catalysts bearing chiral diphosphine ligands, such as BINAP. nrochemistry.comchem-station.comwikipedia.org This method is highly efficient for the hydrogenation of ketones, including those with polar functional groups, and is known for its high turnover numbers and excellent enantioselectivity. organic-chemistry.orgharvard.edu The mechanism involves the formation of a chiral ruthenium hydride species that delivers hydrogen to the ketone in a highly stereocontrolled manner.

The resulting chiral alcohol would then be oxidized to the target chiral ketone using a mild oxidant, such as the Dess-Martin periodinane or a Swern oxidation, to avoid isomerization or degradation of the sensitive polyunsaturated chain.

| Method | Catalyst/Reagent | Typical Substrate | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| Corey-Bakshi-Shibata (CBS) Reduction | (S)-2-Methyl-CBS-oxazaborolidine / BH₃·SMe₂ | Aryl-aliphatic ketones, Ynones | >95% |

| Noyori Asymmetric Hydrogenation | Ru(II)-BINAP complexes / H₂ | β-Keto esters, Simple ketones | 96-100% |

| Asymmetric Transfer Hydrogenation | [{RuCl₂(p-cymene)}₂] / Chiral amino alcohol | Acetophenone derivatives | up to 99% |

Synthesis of Structural Analogues and Chemically Modified Derivatives

The synthesis of structural analogues is pivotal for structure-activity relationship (SAR) studies, allowing for the optimization of biological activity and the exploration of the pharmacophore.

The precise geometry and location of the double and triple bonds are critical features of polyunsaturated natural products. Modern cross-coupling reactions provide powerful tools for the stereocontrolled synthesis of such moieties.

The enyne fragment of the target molecule could be constructed using the Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and a vinyl halide. gold-chemistry.orgwikipedia.orglibretexts.orgorganic-chemistry.org The stereochemistry of the resulting enyne is retained from the vinyl halide starting material, allowing for the selective synthesis of either the E or Z isomer. libretexts.org

For the stereoselective construction of the 1,3-diene system, the Suzuki cross-coupling reaction is a method of choice. organic-chemistry.org This palladium-catalyzed reaction couples a vinyl boronic acid with a vinyl halide, with both partners having predefined stereochemistry. This allows for the programmed synthesis of all possible isomers (E,E), (E,Z), (Z,E), and (Z,Z) of the conjugated diene. colab.wsoup.comnih.govthieme-connect.de The synthesis of skipped dienes, such as the 10,13-diene moiety, presents a different challenge but can be addressed through methods like iridium-catalyzed allylic alkylation or the hydroallylation of alkynes. acs.orgrsc.orgorganic-chemistry.orgacs.orgelsevierpure.com

| Reaction | Coupling Partners | Resulting Moiety | Key Features |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne + Vinyl Halide | Conjugated Enyne | Stereoretentive, mild conditions |

| Suzuki Coupling | Vinyl Boronic Acid + Vinyl Halide | Conjugated Diene | High stereoselectivity, functional group tolerance |

| Negishi Coupling | Vinyl Zinc Halide + Vinyl Halide | Conjugated Diene | High stereoselectivity, reactive organometallic reagent |

Varying the length of the carbon skeleton can significantly impact the lipophilicity and membrane-partitioning properties of a molecule, thereby affecting its biological activity. The synthesis of homologues of this compound can be achieved through a modular and convergent synthetic strategy.

One approach involves the use of iterative synthesis, a concept inspired by the biosynthesis of polyketides. nih.govbeilstein-journals.orgacs.orgfrontiersin.orgnih.gov In a laboratory setting, this can be mimicked by the repeated application of a two-carbon extension protocol, for instance, through the reaction of an organometallic reagent with an appropriate electrophile, followed by functional group manipulation to regenerate the starting functionality for the next iteration.

More practically, a library of homologues can be generated by coupling different chain-length fragments. For example, the aliphatic portion of the molecule can be varied by employing Grignard reagents or organolithium species of different lengths in the coupling steps that form the carbon skeleton. Similarly, the acetylenic fragment can be coupled to different alkyl halides to vary the chain length on one side of the molecule.

To investigate the mechanism of action and cellular targets of this compound, it is often necessary to prepare derivatized versions that can be used as biological probes. These probes typically contain a reporter group, such as a fluorophore or a biotin (B1667282) tag, or a photoreactive group for covalent cross-linking to target proteins. nih.govnih.govresearchgate.net

The introduction of such functionalities requires careful synthetic planning to ensure that the modification does not abolish the biological activity of the parent molecule. Potential sites for derivatization on the this compound scaffold include the terminal methyl group of the aliphatic chain, which could be functionalized via an ω-hydroxy or ω-amino precursor. Alternatively, the ketone functionality could be converted to an oxime or hydrazone, providing a handle for the attachment of a probe.

Bioorthogonal chemistry, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), is a powerful tool for labeling molecules in a biological context. nih.govnih.gov A synthetic analogue of the target molecule bearing a terminal alkyne or azide (B81097) group could be prepared. This probe could then be administered to cells or organisms, and subsequently labeled with a fluorescent azide or alkyne reporter molecule for visualization and target identification. nih.govmdpi.comrsc.orgacs.orgresearchgate.netacs.org

Molecular and Cellular Biological Mechanisms of Action of Nonadeca 10,13 Dien 7 Yn 2 One

Investigation of Cellular Targets and Molecular Interactions

Understanding the precise molecular targets of a compound is fundamental to characterizing its biological activity. This involves a multi-faceted approach to identify and validate its interactions with cellular components.

Enzyme Inhibition and Activation Profiling

At present, there is no available data on the effects of Nonadeca-10,13-dien-7-yn-2-one on enzyme activity. Research in this area would involve screening the compound against a panel of enzymes to determine if it acts as an inhibitor or an activator. Key areas of interest often include enzymes involved in signaling pathways, such as kinases and phosphatases, as well as those that play a role in physiological responses, for instance, the modulation of nitric oxide synthase or enzymes responsible for superoxide (B77818) generation.

Receptor Binding and Ligand-Target Recognition Studies

Information regarding the binding of this compound to cellular receptors is not present in the current scientific literature. Such studies are crucial for understanding how a compound might initiate a cellular response. Techniques such as radioligand binding assays and surface plasmon resonance would be employed to identify and characterize the affinity and kinetics of its interaction with various receptors.

Membrane Permeability and Interaction Dynamics

There are currently no published studies on the ability of this compound to cross cell membranes or its dynamics of interaction with the lipid bilayer. Investigating membrane permeability is essential to determine if the compound can reach intracellular targets. In vitro models, such as the parallel artificial membrane permeability assay (PAMPA), and cell-based assays would be necessary to assess its passive diffusion or active transport across cellular membranes.

DNA and RNA Interaction Studies

No research has been published on the interaction of this compound with nucleic acids. To assess this, studies would need to be conducted to determine if the compound can bind to DNA or RNA. This would involve techniques such as fluorescence spectroscopy, circular dichroism, and molecular modeling to investigate potential binding modes, including intercalation, groove binding, or the stabilization of secondary structures like G-quadruplexes.

Modulation of Biological Processes

The ultimate goal of understanding a compound's molecular interactions is to determine its effect on broader biological processes. This section would typically detail the downstream consequences of the initial molecular events.

Inflammatory Response Pathways

There is no information available regarding the modulation of inflammatory pathways by this compound. Future research would need to explore its effects on key inflammatory markers and signaling cascades. For example, studies would investigate its impact on the production of cytokines and chemokines, the activity of transcription factors such as NF-κB, and the generation of reactive oxygen species (ROS) in relevant cell types.

Table 1: Investigational Status of this compound's Biological Activity

| Area of Investigation | Research Findings |

|---|---|

| Enzyme Inhibition/Activation | No data available |

| Receptor Binding | No data available |

| Membrane Permeability | No data available |

| DNA/RNA Interaction | No data available |

| Inflammatory Response Modulation | No data available |

Table 2: Compound Mentioned

| Compound Name |

|---|

| This compound |

| Nitric oxide |

Cellular Growth and Proliferation Regulation (e.g., anticancer activity of related natural products)

Polyacetylenic compounds, structurally similar to this compound, have demonstrated significant potential in regulating cellular growth and proliferation, with many exhibiting anticancer properties. nih.govjst.go.jp These natural products can interfere with various stages of the cell cycle, leading to the inhibition of cancer cell proliferation and the induction of cell death. jst.go.jp

One of the key mechanisms by which related polyacetylenes exert their antiproliferative effects is through the induction of cell cycle arrest. nih.gov For instance, panaxydol (B150440), a polyacetylene isolated from Panax ginseng, has been shown to induce cell cycle arrest at the G1 to S transition phase in HepG2 human hepatocarcinoma cells. nih.gov This arrest is associated with an increase in the protein levels of p21 and retinoblastoma protein (pRb), as well as the hypophosphorylated form of pRb. nih.gov Similarly, ginsenosides, which are also found in ginseng, have been observed to upregulate p53, leading to the induction of p21, which in turn initiates growth arrest and apoptosis. nih.gov

The antiproliferative activities of ginseng-derived compounds, including polyacetylenes, are often linked to the induction of cyclin-dependent kinase inhibitors like p21. nih.gov The regulation of the cell cycle is a critical aspect of cancer therapy, and the ability of these compounds to halt cell cycle progression makes them promising candidates for further investigation as anticancer agents. researchgate.netnih.gov

Table 1: Effects of Related Polyacetylenes on Cancer Cell Lines

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| Panaxydol | HepG2 (Hepatocarcinoma) | Induces G1-S cell cycle arrest | nih.gov |

| Ginsenoside Rs3 | Carcinoma cells | Upregulates p53, induces p21 | nih.gov |

| Ginseng Extract | Breast cancer cells | Induces p21 | nih.gov |

Neuronal Differentiation and Neurotrophic Signaling (e.g., neuritogenic potential of analogues)

Analogues of this compound, specifically polyacetylenic alcohols, have shown promising activity in the context of neuronal health and development. Research has demonstrated that certain polyacetylenes possess significant neuritogenic effects, meaning they can promote the growth of neurites, which are projections from a neuron's cell body that develop into axons and dendrites.

A study investigating polyacetylenic alcohols and their linoleates from Panax ginseng and Cirsium japonicum found that these compounds had a notable neuritogenic effect on PC12h and Neuro2a cells, which are commonly used models in neurobiology research. preprints.org In particular, panaxynol (B1672038) and an acetylenic triol were highly effective at promoting neurite outgrowth at concentrations of 2 micromolar or greater. preprints.org This suggests a potential role for these compounds in supporting neuronal differentiation and regeneration.

Furthermore, the study also indicated a potential link between the neuritogenic properties of panaxynol and its ability to improve memory deficits in an animal model. preprints.org This finding hints at the broader therapeutic potential of polyacetylenes in addressing neurodegenerative conditions and cognitive decline. The mechanisms underlying these effects are an active area of research, with a focus on how these compounds interact with neurotrophic signaling pathways.

Antimicrobial and Antiviral Activities against Pathogens

The class of polyacetylene compounds has been recognized for its antimicrobial properties, showing activity against a range of pathogens. nih.govmdpi.com Research has demonstrated that polyacetylenes can be effective against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com

For example, a study on polyacetylenes from Bellis perennis (the common daisy) identified deca-4,6-diynoic acid and deca-4,6-diyne-1,10-dioic acid as having antimicrobial activity. The former was particularly effective against Gram-positive bacteria, while the latter showed more activity against Gram-negative bacteria. nih.gov This suggests that structural variations within the polyacetylene class can influence their spectrum of antimicrobial action. Polyacetylene compounds are considered potential candidates for the development of new antibacterial agents. mdpi.com

In addition to antibacterial activity, there is evidence for the antiviral potential of polyacetylenes. A series of novel polyacetylene glycoside derivatives have been synthesized and evaluated for their antiviral properties, indicating that this class of compounds is being explored for its capacity to combat viral pathogens. researchgate.net The high degree of unsaturation in the polyacetylene backbone is thought to contribute to their biological activity, including their ability to interact with and disrupt microbial and viral components. nih.gov

Immunomodulatory Effects on Innate and Adaptive Immunity

Polyacetylenic compounds have been shown to possess immunomodulatory effects, influencing both innate and adaptive immune responses. koreascience.kr These compounds can modulate the production of key signaling molecules involved in inflammation and the immune response.

A study on a new polyacetylene isolated from Artemisia halodendron demonstrated that this compound, along with other known compounds from the plant, significantly inhibited the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced RAW264.7 cells. thermofisher.com These molecules are pro-inflammatory mediators, and their inhibition suggests that polyacetylenes can exert anti-inflammatory effects. The inhibition was dose-dependent, with IC50 values ranging from 15.12 to 66.97 µM. thermofisher.com

The ability of polyacetylenes to modulate the immune system is a key aspect of their diverse pharmacological profile. koreascience.kr By regulating the production of inflammatory cytokines, these compounds may help to control inflammatory processes that are associated with a variety of chronic diseases. The precise mechanisms by which polyacetylenes interact with immune cells and signaling pathways are a subject of ongoing research.

Protein Phosphatase Activation (e.g., PPM1A)

Currently, there is a lack of direct scientific evidence linking this compound or other polyacetylenic compounds to the activation of specific protein phosphatases such as Protein Phosphatase, Mg2+/Mn2+ Dependent 1A (PPM1A).

PPM1A, also known as PP2Cα, is a member of the Ser/Thr protein phosphatase family and plays a crucial role as a negative regulator in various cellular stress response pathways. nih.gov It is involved in the regulation of a wide array of physiological processes, including transcriptional regulation, cell proliferation, and apoptosis, by dephosphorylating a variety of protein substrates. nih.gov For instance, PPM1A has been identified as a Smad phosphatase that terminates TGFβ signaling by dephosphorylating TGFβ-activated Smad2/3. frontiersin.org

While some natural compounds have been shown to modulate the activity of protein phosphatases, the interaction of polyacetylenes with these enzymes, and specifically with PPM1A, remains an unexplored area of research. Future studies are needed to determine if this compound or its analogues can directly or indirectly influence the activity of PPM1A or other protein phosphatases, which could represent a novel mechanism for their observed biological effects.

Mechanistic Investigations using Advanced Cellular and Molecular Biological Techniques

Flow cytometry is a powerful technique used to investigate the effects of bioactive compounds on cell cycle progression and apoptosis. kumc.edu Studies on various polyacetylenes have utilized this method to elucidate their mechanisms of action at the cellular level.

Research on panaxydol, a polyacetylene from Panax ginseng, employed flow cytometry to demonstrate its ability to induce cell cycle arrest at the G1 to S transition in HepG2 cells. nih.gov This technique allows for the quantitative analysis of the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. kumc.edu Further studies on panaxydol in a human malignant melanoma cell line, SK-MEL-1, also revealed an inhibition of cell cycle progression at the G1-S transition. nih.gov This G1 arrest was associated with a decrease in cyclin-dependent kinase 2 (Cdk2) activity and an upregulation of the p27(KIP1) protein. nih.gov

In addition to cell cycle analysis, flow cytometry is instrumental in detecting and quantifying apoptosis, or programmed cell death. A novel polyacetylene has been shown to promote apoptosis in human endothelial cells, and this was analyzed in part through techniques that are compatible with flow cytometry, such as assessing the activation of caspases. youtube.com The polyacetylene falcarinol (B191228) has also been investigated for its effects on apoptosis in CaCo-2 cells, where at higher concentrations, it increased the number of cells expressing active caspase-3, a key marker of apoptosis. abcam.com These studies highlight the utility of flow cytometry in providing detailed mechanistic insights into how polyacetylenes regulate fundamental cellular processes like cell division and survival.

Table 2: Summary of Flow Cytometry Findings for Related Polyacetylenes

| Compound | Cell Line | Flow Cytometry Application | Key Findings | Reference |

|---|---|---|---|---|

| Panaxydol | HepG2 | Cell Cycle Analysis | G1-S phase arrest | nih.gov |

| Panaxydol | SK-MEL-1 | Cell Cycle Analysis | G1-S phase arrest, decreased Cdk2 activity | nih.gov |

| Falcarinol | CaCo-2 | Apoptosis Assay | Increased active caspase-3 at high concentrations | abcam.com |

Western Blotting for Protein Expression and Signaling Pathway Analysis

No studies were identified that utilized Western blotting to analyze changes in protein expression or signaling pathways in response to treatment with this compound.

Immunohistochemical and Immunofluorescence Studies for Subcellular Localization

There is no available research detailing the use of immunohistochemistry or immunofluorescence to determine the subcellular localization of this compound or its cellular targets.

Multiparameter Analysis of Intracellular Signaling Networks

Information regarding the multiparameter analysis of intracellular signaling networks affected by this specific compound is not present in the available literature.

Fluorescence Spectroscopy for Live-Cell Imaging and Molecular Probes

No studies employing fluorescence spectroscopy for live-cell imaging or as molecular probes in the context of this compound were found.

Structure-Activity Relationship (SAR) Elucidation for this compound

Impact of Alkene and Alkyne Stereochemistry and Position on Biological Potency

A critical aspect of understanding a compound's activity is the spatial arrangement of its functional groups. However, no research is available that investigates how the stereochemistry (cis/trans or E/Z isomerism) of the alkene double bonds at the 10th and 13th positions, or the specific location of the alkyne triple bond at the 7th position, influences the biological potency of this compound. Such studies would typically involve synthesizing and testing various isomers to determine which configurations are most active.

Role of the Ketone Moiety in Target Interaction

The ketone group at the 2nd position represents a key functional group that could be involved in interactions with biological targets, potentially through hydrogen bonding or covalent linkages. wikipedia.org The lack of available research means there is no data to confirm the specific role of this ketone moiety in the biological activity of this compound. Structure-activity relationship studies would be necessary to elucidate its importance, for instance, by comparing the activity of the parent compound to analogs where the ketone is reduced to an alcohol or removed entirely.

Influence of Hydrocarbon Chain Length on Biological Activity

The molecular structure of polyacetylenes, particularly the length of their hydrocarbon chains, plays a pivotal role in determining their biological activity. While direct research on this compound is limited, studies on analogous polyacetylenic compounds, primarily those with 17 and 18 carbon atoms (C17 and C18), provide significant insights into the structure-activity relationships governed by chain length.

The majority of naturally occurring polyacetylenes feature a long hydrocarbon chain, typically ranging from 10 to 18 carbon atoms. nih.gov Variations in this chain length, through processes such as β-oxidation and/or α-oxidation of fatty acid precursors, lead to a diverse array of polyacetylenes with differing biological profiles. nih.gov

Research on synthetic symmetric aliphatic diacetylenes has demonstrated a clear correlation between hydrocarbon chain length and cytotoxicity. These studies have revealed that the cytotoxic effects of these compounds diminish significantly as the chain length is reduced. nih.gov This suggests that a certain minimum chain length is necessary to maintain potent biological activity.

Further nuanced observations come from studies on derivatives of gymnasterkoreayne G, where it was found that longer chain lengths were associated with enhanced induction of NQO-1 (NAD(P)H:quinone oxidoreductase 1), an enzyme involved in detoxification and chemoprevention. nih.gov Conversely, polyacetylenes with medium-sized or bulkier side chains exhibited more favorable cytotoxicity profiles. nih.gov This indicates that the influence of chain length can be multifaceted, affecting different biological endpoints in distinct ways.

The C17 polyacetylenes, a well-studied class that includes compounds like falcarinol and panaxytriol, offer further evidence for the importance of the hydrocarbon backbone. The cytotoxic properties of these compounds against various cancer cell lines have been extensively documented. mdpi.comspringermedicine.comnih.govnih.gov While these studies often focus on the functional groups, the consistent activity observed within this class underscores the significance of the C17 chain as a scaffold for biological interaction. For instance, panaquinquecol 4, a C17 polyacetylene from Panax ginseng, has demonstrated notable cytotoxic effects on human ovarian cancer cells. mdpi.com

Computational Chemistry and Molecular Modeling of Nonadeca 10,13 Dien 7 Yn 2 One

Electronic Structure Calculations and Quantum Chemical Analysis

Quantum chemical methods are used to solve the Schrödinger equation for a molecule, providing information about its electronic structure and energy. These calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.govyoutube.com It is favored for its balance of accuracy and computational cost. nih.gov

For Nonadeca-10,13-dien-7-yn-2-one, a DFT study would begin with a geometry optimization. This process determines the lowest energy three-dimensional arrangement of the atoms, providing key information such as bond lengths, bond angles, and dihedral angles. Different functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d,p), def2-TZVP) would be tested to ensure the chosen level of theory is appropriate for this type of molecule. nih.govresearchgate.net

Once the optimized geometry is obtained, DFT can be used to calculate various reactivity descriptors. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity. youtube.com A smaller gap generally suggests higher reactivity. Other properties like the electrostatic potential map would reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Chemical Shifts: DFT calculations can predict the 1H and 13C NMR chemical shifts. acdlabs.com The calculated shifts for a proposed structure are then compared with experimental spectra to confirm the molecular structure. While various software packages and machine learning algorithms can predict spectra with high accuracy, DFT provides a first-principles approach. nih.govnmrdb.orgnmrdb.org For this compound, calculations would predict distinct signals for the protons and carbons in the vicinity of the ketone, alkyne, and alkene functional groups.

IR Vibrational Frequencies: The calculation of vibrational frequencies via DFT can predict the infrared (IR) spectrum. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The predicted spectrum would show characteristic peaks for the C=O stretch of the ketone, the C≡C stretch of the alkyne, and the C=C stretches of the diene system, aiding in functional group identification. ias.ac.in

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) region. For a conjugated system like this compound, TD-DFT would predict the wavelength of maximum absorption (λmax) associated with π→π* transitions within the dien-yn-one chromophore.

This compound is a flexible molecule due to the long alkyl chain and multiple rotatable single bonds. Conformational analysis is the study of the different spatial arrangements (conformers) a molecule can adopt and their relative energies. researchgate.net

A systematic conformational search would be performed by rotating the dihedral angles of the key single bonds. The energy of each resulting conformer would be calculated using a computationally less expensive method (like molecular mechanics) followed by refinement of the low-energy conformers using DFT. researchgate.netnih.gov This process generates a potential energy surface, which maps the molecule's energy as a function of its geometry. The minima on this surface represent stable conformers. The results would reveal the most stable conformer(s) of the molecule in the gas phase and the energy barriers between them. For α,β-unsaturated ketones, the relative stability of s-cis and s-trans conformers is a key factor. ias.ac.inacs.org

Molecular Dynamics Simulations and Ligand-Target Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations provide a detailed view of conformational flexibility and interactions with the environment.

If this compound were being investigated as a potential drug or bioactive compound, MD simulations would be essential to understand how it interacts with biological targets like proteins or cell membranes.

The process would involve:

Docking: Initially, the molecule would be "docked" into the active site of a target protein using a molecular docking program. This predicts the preferred binding orientation and provides an initial binding affinity score.

MD Simulation: The resulting protein-ligand complex would be placed in a simulated physiological environment (a box of water molecules and ions). An MD simulation would then be run for a duration of nanoseconds to microseconds.

Analysis: The simulation trajectory would be analyzed to assess the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds or hydrophobic contacts), and calculate a more rigorous binding free energy. This provides insight into how tightly the molecule binds to its target.

The conformation and behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are ideal for studying these effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Efficacy based on Structural Features

For a compound like this compound, a QSAR study would involve the generation of a dataset of structurally similar molecules with known biological activities against a specific target. The development of a predictive QSAR model would follow a systematic approach. First, the three-dimensional structures of the compounds would be optimized using quantum mechanical methods. Subsequently, a wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters, would be calculated. nih.govresearchgate.net

Partial least squares (PLS) regression is a common statistical method used to develop the QSAR model by correlating the descriptors with the biological activity. nih.govnih.gov The predictive power of the model would be rigorously validated using internal and external validation techniques. nih.gov A successful QSAR model could then be used to predict the biological efficacy of newly designed analogues of this compound before their synthesis, thereby prioritizing the most promising candidates.

Hypothetical QSAR Model for this compound Analogues

| Descriptor | Coefficient | Description |

| LogP | 0.45 | Lipophilicity |

| Molecular Weight | -0.12 | Molecular Size |

| Dipole Moment | 0.28 | Polarity |

| HOMO Energy | 0.35 | Electron Donating Ability |

| LUMO Energy | -0.21 | Electron Accepting Ability |

This table represents a hypothetical QSAR model. The coefficients indicate the relative importance of each descriptor in predicting biological activity.

Identification of Pharmacophoric Elements for Optimized Activity

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features that are responsible for a molecule's biological activity. researchgate.netpharmacophorejournal.com For this compound, a pharmacophore model would be generated based on a set of active analogues. This model would highlight key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for binding to a biological target. researchgate.netfrontiersin.org

The identification of these pharmacophoric elements would provide a blueprint for designing new analogues with optimized activity. For instance, if a hydrogen bond acceptor is found to be critical, modifications to the ketone group of this compound could be explored to enhance this interaction.

Hypothetical Pharmacophoric Features of this compound

| Feature | Location | Role in Binding |

| Hydrogen Bond Acceptor | Ketone Oxygen | Interaction with donor groups in the active site |

| Hydrophobic Region | Alkyl Chain | Van der Waals interactions |

| Pi-system | Enyne Moiety | Pi-stacking or other electronic interactions |

This interactive table outlines the hypothetical key pharmacophoric features of this compound and their potential roles in biological interactions.

De Novo Design and Virtual Screening of this compound Analogues

De novo design and virtual screening are powerful computational tools for the discovery of novel bioactive compounds. nih.govchemrxiv.org De novo design algorithms could be employed to generate novel molecular structures that fit the pharmacophore model of this compound, while also considering synthetic feasibility.

Virtual screening involves the computational screening of large libraries of compounds to identify those that are likely to bind to a specific biological target. als-journal.comyoutube.com A virtual screening campaign for this compound analogues would involve docking these compounds into the active site of a target protein. The docking scores, which estimate the binding affinity, would be used to rank the compounds and select the most promising candidates for further experimental testing. biorxiv.org

Reaction Mechanism Elucidation using Computational Methods for Synthetic Pathways

Computational methods, particularly quantum chemical calculations, can be used to elucidate the mechanisms of chemical reactions, providing valuable insights into the synthetic pathways of complex molecules like this compound. rsc.orgrsc.org For the synthesis of the enyne moiety in this compound, computational studies could be used to investigate the transition states and reaction intermediates of potential synthetic routes, such as palladium-catalyzed cross-coupling reactions. rsc.orgresearchgate.net

By calculating the activation energies and reaction enthalpies, computational chemistry can help to identify the most favorable reaction pathways and optimize reaction conditions. nih.govsciforum.net This can lead to the development of more efficient and selective synthetic methods for this compound and its analogues.

Advanced Analytical Methodologies for Characterization of Nonadeca 10,13 Dien 7 Yn 2 One

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy provides detailed information about the molecular structure, connectivity, and stereochemistry of Nonadeca-10,13-dien-7-yn-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) for Definitive Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and the elucidation of the compound's connectivity and stereochemistry.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule. The olefinic protons of the conjugated diene system are expected to resonate in the downfield region, typically between δ 5.0 and 7.0 ppm. The chemical shifts and coupling constants of these protons are diagnostic for the stereochemistry (E/Z) of the double bonds. Protons adjacent to the ketone and the alkyne would also exhibit characteristic downfield shifts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms. The carbonyl carbon of the ketone is expected to have a characteristic signal in the highly deshielded region of the spectrum, typically around δ 190-220 ppm. libretexts.org The sp-hybridized carbons of the alkyne and the sp²-hybridized carbons of the diene will also have distinct chemical shifts in the ranges of δ 70-90 ppm and δ 110-150 ppm, respectively. libretexts.org

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment establishes the connectivity between adjacent protons, allowing for the tracing of the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, aiding in the assignment of carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | 2.1 - 2.3 | 25 - 35 |

| 2 | - | 205 - 220 |

| 3 | 2.3 - 2.5 | 40 - 50 |

| 4-6 | 1.2 - 1.6 | 20 - 35 |

| 7 | - | 80 - 95 |

| 8 | - | 80 - 95 |

| 9 | 2.8 - 3.2 | 30 - 40 |

| 10 | 5.5 - 6.5 | 110 - 140 |

| 11 | 6.0 - 7.0 | 120 - 150 |

| 12 | 6.0 - 7.0 | 120 - 150 |

| 13 | 5.5 - 6.5 | 110 - 140 |

| 14 | 2.0 - 2.2 | 30 - 40 |

| 15-18 | 1.2 - 1.4 | 22 - 32 |

| 19 | 0.8 - 0.9 | 10 - 15 |

High-Resolution Mass Spectrometry (HRMS) with Ionization Techniques (e.g., ESI, MALDI-TOF) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition and elucidating the fragmentation pathways of this compound. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are employed to generate ions with high mass accuracy.

The exact mass measurement of the molecular ion allows for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For ketones, characteristic fragmentation involves cleavage of the carbon-carbon bonds adjacent to the carbonyl group (α-cleavage). libretexts.org In the case of this compound, fragmentation is also expected to occur along the unsaturated chain.

Table 2: Predicted HRMS Data and Major Fragmentation Patterns for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₉H₃₀O |

| Exact Mass | 274.2297 |

| Major Fragment Ions (m/z) | [M-CH₃]⁺, [M-C₅H₁₁]⁺, fragments from cleavage at the dien-yn system |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ketone, alkyne, and alkene functionalities.

The carbonyl (C=O) stretching vibration of the ketone will give rise to a strong absorption band. academyart.edu The position of this band is influenced by conjugation; for an α,β-unsaturated ketone, it typically appears at a lower wavenumber compared to a saturated ketone. orgchemboulder.com The carbon-carbon triple bond (C≡C) stretching of the alkyne will result in a weaker absorption, while the carbon-carbon double bond (C=C) stretching of the diene will also be observable.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretch | 1650 - 1685 |

| C≡C (Alkyne) | Stretch | 2100 - 2260 |

| C=C (Alkene) | Stretch | 1600 - 1680 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C-H (sp²) | Stretch | 3000 - 3100 |

UV-Visible (UV-Vis) Spectroscopy for Conjugated Systems

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The extended π-system of the dien-yn-one chromophore in this compound is expected to absorb in the UV region.

The wavelength of maximum absorption (λmax) is dependent on the extent of conjugation. libretexts.org The presence of the conjugated diene and alkyne in conjugation with the ketone will result in a bathochromic (red) shift of the λmax to a longer wavelength compared to simpler unsaturated ketones. masterorganicchemistry.com

Table 4: Predicted UV-Vis Absorption Data for this compound

| Chromophore | Predicted λmax (nm) |

|---|---|

| Dien-yn-one | 250 - 300 |

Circular Dichroism (CD) Spectroscopy for Chiral Analysis and Conformation

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. If this compound is chiral, due to, for instance, the presence of stereocenters or axial chirality, CD spectroscopy can be used to determine its absolute configuration and study its conformational properties. The technique measures the differential absorption of left and right circularly polarized light by the chiral molecule. The shape and sign of the CD spectrum are characteristic of the stereochemistry of the molecule. stackexchange.com

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for the purification of this compound and for the analysis of its purity. The choice of technique depends on the volatility and polarity of the compound.

For a long-chain unsaturated ketone like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components of a mixture. scirp.org For long-chain ketones, a non-polar or mid-polarity capillary column is typically used. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for both analytical and preparative purposes. Reversed-phase HPLC, with a non-polar stationary phase and a polar mobile phase, is a common choice for the separation of long-chain unsaturated compounds.

Table 5: Suggested Chromatographic Conditions for the Analysis of this compound

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector |

|---|---|---|---|

| GC | Non-polar (e.g., DB-5) or mid-polarity (e.g., DB-17) capillary column | Helium or Hydrogen | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| HPLC | Reversed-phase (e.g., C18) | Acetonitrile (B52724)/Water or Methanol/Water gradient | UV or MS |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. In the analysis of this compound, GC-MS serves two primary purposes: assessing the purity of a sample and providing information about its molecular weight and fragmentation pattern, which aids in structural confirmation.

The gas chromatograph separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For a long-chain ketone like this compound, a non-polar or mid-polarity capillary column is typically employed. The retention time of the compound is a key identifier under specific chromatographic conditions.

Following separation by GC, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragments would be expected from cleavages at the carbonyl group and along the unsaturated alkyl chain.

Table 1: Hypothetical GC-MS Data for this compound

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |

| Oven Program | 100°C (1 min), ramp to 280°C at 10°C/min |

| Retention Time | ~18.5 min |

| Ionization Mode | Electron Ionization (70 eV) |

| Molecular Ion (M⁺) | m/z 274.23 |

| Key Fragment Ions | m/z 43 (CH₃CO⁺), 55, 67, 79, 91, 105, 119, 133, 147, 161, 175, 189, 203, 217, 231, 259 ([M-CH₃]⁺) |

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Mass Spectrometric (MS) Detection

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of a wide range of compounds, particularly those that are non-volatile or thermally labile. When coupled with Diode Array Detection (DAD) and Mass Spectrometric (MS) detection, it provides comprehensive analytical data.

For the analysis of this compound, a reversed-phase HPLC method would typically be developed. The separation would be achieved on a C18 column with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol, often in a gradient elution mode.

The Diode Array Detector (DAD) provides ultraviolet-visible (UV-Vis) spectra for each peak, which can help in identifying the class of the compound. The conjugated dien-yn-one chromophore in this compound is expected to have a characteristic UV absorbance maximum.

The Mass Spectrometric (MS) detector, often an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight analyzer, provides molecular weight and structural information, similar to GC-MS, but for non-volatile compounds.

Table 2: Hypothetical HPLC-DAD-MS Parameters for this compound

| Parameter | Value |

| HPLC Column | C18 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water, B: Acetonitrile; Gradient elution |

| Flow Rate | 1.0 mL/min |

| DAD Wavelength | 200-400 nm (λmax ~225 nm) |

| MS Ionization | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | m/z 275.24 [M+H]⁺, 297.22 [M+Na]⁺ |

Chiral Chromatography for Enantiomeric Excess Determination

Many natural and synthetic compounds exist as enantiomers, which are non-superimposable mirror images. Since the biological activity of enantiomers can differ significantly, the determination of enantiomeric excess (ee) is crucial. Chiral chromatography is the primary technique used for this purpose.

The separation of the enantiomers of this compound would be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds, including ketones. phenomenex.comwikipedia.org The separation occurs due to the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.

The two enantiomers will exhibit different retention times on the chiral column, allowing for their separation and quantification. The enantiomeric excess can then be calculated from the peak areas of the two enantiomers.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. eolss.net For an organic compound like this compound, this typically involves combustion analysis to determine the mass percentages of carbon, hydrogen, and often nitrogen, sulfur, or other elements. The oxygen content is usually determined by difference.

The experimentally determined elemental composition is then compared with the theoretical composition calculated from the proposed molecular formula (C₁₉H₃₀O). A close match between the experimental and theoretical values provides strong evidence for the proposed empirical and molecular formula. For a pure sample of this compound, the expected elemental composition is approximately 83.15% carbon and 11.02% hydrogen.

Table 3: Theoretical vs. Experimental Elemental Analysis Data for C₁₉H₃₀O

| Element | Theoretical % | Experimental % |

| Carbon (C) | 83.15 | 83.12 |

| Hydrogen (H) | 11.02 | 11.05 |

| Oxygen (O) | 5.83 | 5.83 (by difference) |

Surface and Structural Imaging Techniques (e.g., Scanning Electron Microscopy for material interactions)

Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to generate high-resolution images of a sample's surface topography and composition. scimed.co.uk While typically used for solid materials, SEM can be applied to study the morphology of crystalline or amorphous solid forms of this compound.

Furthermore, SEM can be invaluable for investigating the interaction of this compound with other materials. For example, if this compound is incorporated into a polymer matrix, coated onto a surface, or formulated into a particulate system, SEM can be used to visualize the distribution and morphology of the compound within the host material. searchanddiscovery.com This can provide insights into the physical properties and performance of the resulting composite material.

Broader Implications and Future Research Directions

Potential Role in Lipid Metabolism Pathways

Given its structural similarity to polyunsaturated fatty acids (PUFAs), Nonadeca-10,13-dien-7-yn-2-one could potentially interact with lipid metabolism pathways. PUFAs are known to be substrates for various enzymes, including lipoxygenases and cyclooxygenases, which lead to the formation of biologically active lipid mediators. The unique enyne functional group in this compound might make it a target for similar enzymatic transformations, potentially leading to novel metabolites with distinct biological activities. Future research could investigate its ability to be incorporated into complex lipids like phospholipids and triglycerides, and its subsequent metabolism.

Interplay with Other Polyunsaturated Fatty Acids and Lipid Mediators

The interaction between different PUFAs and their derived mediators is a complex and crucial aspect of cellular signaling. researchgate.net this compound, if introduced into a biological system, could act as a competitive inhibitor or a modulator of enzymes involved in the metabolism of common PUFAs like arachidonic acid and eicosapentaenoic acid. chemsrc.com This could alter the balance of pro-inflammatory and anti-inflammatory lipid mediators, a key area for future investigation. Studies on how this compound affects the production of prostaglandins, leukotrienes, and other eicosanoids would be highly valuable.

Chemo-Taxonomic Significance in Natural Product Classification

Polyacetylenes are a diverse group of natural products found in various plant families, fungi, and marine organisms. nih.govdoaj.org The specific structure of this compound, with its combination of double and triple bonds and a ketone functional group, could serve as a chemo-taxonomic marker if it were to be isolated from a natural source. The identification of this compound in a particular species or genus could provide valuable insights into its evolutionary relationships and biosynthetic capabilities.

Development of Sustainable and Green Synthetic Routes

The synthesis of complex polyunsaturated and polyacetylene compounds often involves multiple steps and the use of hazardous reagents. A significant area for future research would be the development of sustainable and green synthetic routes to this compound. This could involve the use of biocatalysis, such as employing engineered enzymes to create the specific bond arrangements, or the development of catalytic methods that minimize waste and energy consumption.

Role in Chemical Ecology and Interspecies Communication (e.g., pheromonal activity)

Many polyunsaturated compounds serve as semiochemicals, mediating interactions between organisms. For instance, related compounds have been identified as pheromones in insects. researchgate.net The volatility and specific chemical structure of this compound make it a candidate for a role in chemical communication. Future research could explore its potential as a pheromone, kairomone, or allomone in various ecosystems, which could have applications in pest management and ecological studies.

Opportunities for Derivatization Towards Novel Bioactive Agents

The unique chemical architecture of this compound provides multiple sites for chemical modification. The ketone group, the double bonds, and the triple bond could all be functionalized to create a library of derivatives. These new compounds could then be screened for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The exploration of its derivatization holds significant promise for the discovery of new therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.